Boron sulfide

Description

Properties

IUPAC Name |

sulfanylidene(sulfanylideneboranylsulfanyl)borane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B2S3/c3-1-5-2-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTQDOIPKNCMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=S)SB=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | boron sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923210 | |

| Record name | Diborathiane-1,3-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-33-9 | |

| Record name | Diboron trisulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diborathiane-1,3-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diboron trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Boron Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal, early-stage methodologies for the synthesis of boron sulfide (B99878) (B₂S₃). Boron sulfide and its derivatives have garnered significant interest in various fields, including advanced materials science and as reagents in organic synthesis, making a foundational understanding of its earliest preparatory routes essential for today's researchers. This document details the initial successful syntheses, presenting available quantitative data, meticulous experimental protocols derived from historical accounts, and visualizations of the experimental logic.

Introduction

The history of this compound synthesis dates back to the early 19th century, a period of foundational discoveries in modern chemistry. The first isolation of this compound was a significant achievement, given the reactivity of the precursors and the final product's sensitivity to moisture. Early methods, while rudimentary by modern standards, laid the groundwork for the more refined synthetic protocols used today. This guide will focus on three pioneering methods for the synthesis of this compound.

Key Early Synthesis Methodologies

The initial syntheses of this compound were characterized by direct reactions at elevated temperatures, utilizing the elemental forms of boron and sulfur or their simple compounds. These methods, while groundbreaking, often yielded products of variable purity and in low quantities.

Berzelius's Direct Combination of Amorphous Boron and Sulfur Vapor (1824)

The first documented synthesis of this compound was achieved by the renowned Swedish chemist Jöns Jakob Berzelius in 1824.[1] This method involved the direct reaction of amorphous boron with sulfur vapor at high temperatures.

Experimental Protocol:

-

Reactants: Amorphous boron powder and elemental sulfur.

-

Apparatus: A porcelain tube was likely used as the reaction vessel, heated by a furnace. Early 19th-century laboratories would have employed charcoal or coke-fired furnaces capable of reaching the required high temperatures. The apparatus would have been assembled to allow for the passage of sulfur vapor over the heated boron.

-

Procedure:

-

A sample of amorphous boron was placed within the central, heated zone of the porcelain tube.

-

Elemental sulfur was heated in a separate part of the apparatus, upstream of the boron, to generate a vapor.

-

A current of an inert gas, if available, or simply the flow generated by the heating, would carry the sulfur vapor over the heated amorphous boron.

-

The reaction was maintained at a temperature sufficient to induce a brilliant incandescence, indicating a strong exothermic reaction. While specific temperatures were not recorded, it is inferred to be in the range of red heat.

-

The resulting this compound, a whitish solid, would have been collected in a cooler part of the apparatus downstream.

-

-

Reaction: 2B(s) + 3S(g) → B₂S₃(s)

Wöhler and Deville's Synthesis from Boron and Hydrogen Sulfide (1858)

In 1858, Friedrich Wöhler and Henri Etienne Sainte-Claire Deville reported an alternative synthesis route utilizing hydrogen sulfide gas as the sulfur source.[1]

Experimental Protocol:

-

Reactants: Amorphous boron and hydrogen sulfide gas.

-

Apparatus: Similar to Berzelius's setup, a heated porcelain or glass tube would have been used. A gas generation apparatus for hydrogen sulfide (e.g., a Kipp's apparatus reacting iron sulfide with an acid) would be connected to the reaction tube.

-

Procedure:

-

Amorphous boron was placed in the reaction tube and heated to a temperature described as "red heat."

-

A stream of dry hydrogen sulfide gas was passed over the heated boron.

-

The reaction proceeded with the formation of this compound and the liberation of hydrogen gas.

-

The solid this compound product was collected from the cooler sections of the tube.

-

-

Reaction: 2B(s) + 3H₂S(g) → B₂S₃(s) + 3H₂(g)

Synthesis from Metal Borides and Hydrogen Sulfide (1908)

A later development in the early synthesis of this compound was reported by J. Hoffmann in 1908, which utilized metal borides as the boron source.

Experimental Protocol:

-

Reactants: Iron boride (FeB) or manganese boride (MnB) and hydrogen sulfide gas.

-

Apparatus: A furnace-heated reaction tube, likely made of porcelain or a resistant glass, connected to a hydrogen sulfide gas source.

-

Procedure:

-

A powdered sample of either iron boride or manganese boride was placed in the reaction tube.

-

The tube was heated to a temperature of 300°C.[1]

-

A steady stream of hydrogen sulfide gas was passed over the heated metal boride.

-

The reaction yielded this compound, the corresponding metal sulfide, and hydrogen gas.

-

The this compound was likely separated from the metal sulfide by sublimation or other purification techniques of the era.

-

-

Reaction (with Iron Boride): 2FeB(s) + 4H₂S(g) → B₂S₃(s) + 2FeS(s) + 4H₂(g)

Quantitative Data Summary

Quantitative data from these early experiments are scarce and were not reported with the precision of modern analytical techniques. The following table summarizes the available information.

| Synthesis Method | Principal Investigators | Year | Reactants | Reaction Temperature | Yield/Purity |

| Direct Combination | Jöns Jakob Berzelius | 1824 | Amorphous Boron, Sulfur Vapor | "Red Heat" (estimated >500°C) | Not Reported |

| Boron and Hydrogen Sulfide | Friedrich Wöhler & Henri Deville | 1858 | Amorphous Boron, Hydrogen Sulfide | "Red Heat" (estimated >500°C) | Not Reported |

| Metal Boride and Hydrogen Sulfide | J. Hoffmann | 1908 | Iron/Manganese Boride, H₂S | 300°C | Not Reported |

Experimental Workflow and Logic

The underlying logic of these early synthetic methods was to bring a boron source into intimate contact with a sulfur source at a sufficiently high temperature to overcome the activation energy of the reaction. The choice of a gaseous sulfur source (sulfur vapor or hydrogen sulfide) facilitated the reaction with the solid boron-containing material.

Caption: General workflow for early this compound synthesis.

Signaling Pathway of Synthesis Logic

The decision-making process for these early syntheses can be visualized as a simple pathway, starting with the selection of reactants and leading to the final product.

Caption: Logical pathway for early this compound synthesis.

Conclusion

The pioneering work of Berzelius, Wöhler, Deville, and Hoffmann in the 19th and early 20th centuries was crucial in establishing the fundamental chemistry of boron sulfides. While lacking the precision and detailed characterization of modern synthetic chemistry, their methods demonstrated the feasibility of preparing this important compound and opened the door for future investigations into its properties and applications. For contemporary researchers, an appreciation of these historical methods provides context for the evolution of inorganic synthesis and highlights the ingenuity of early chemists in overcoming significant technical challenges.

References

boron sulfide crystal structure and polymorphs

An In-depth Technical Guide to the Crystal Structures and Polymorphs of Boron Sulfide (B99878)

Introduction

Boron sulfides are a class of inorganic compounds composed of boron and sulfur, exhibiting a range of stoichiometries and structural complexities. These materials have garnered significant interest from the scientific community due to their unique properties and potential applications in advanced materials, including high-tech glasses and solid-state electrolytes.[1] Unlike boron trioxide, which typically forms a three-dimensional network, boron sulfides often adopt layered or polymeric structures.[1][2] This guide provides a comprehensive overview of the known crystal structures and polymorphs of various boron sulfides, with a focus on their crystallographic data, synthesis, and characterization.

Diboron Trisulfide (B₂S₃)

Diboron trisulfide (B₂S₃) is the most common boron sulfide. It is a white, moisture-sensitive solid that hydrolyzes to release hydrogen sulfide (H₂S).[1][2] The structure of solid B₂S₃ is polymeric, consisting of interconnected B₃S₃ and B₂S₂ rings, with trigonal planar boron atoms.[1][2] This arrangement forms a layered structure with a notable interlayer distance of 355 pm.[2][3]

Polymorphs of B₂S₃

B₂S₃ is known to exist in several polymorphic forms, primarily differing in their crystal systems and the stacking of the boron-sulfur layers.

-

Monoclinic B₂S₃: One of the well-characterized polymorphs of B₂S₃ crystallizes in the monoclinic system with the space group P2₁/c.[2][4] The structure is two-dimensional, composed of B₂S₃ sheets.[4] In this structure, there are four distinct boron sites, all exhibiting trigonal planar geometry with three sulfur atoms. The B-S bond lengths vary slightly, with some being around 1.81 Å and others slightly longer at 1.84 Å.[4]

-

Trigonal B₂S₃: Another reported crystalline form of B₂S₃ belongs to the trigonal crystal system with the space group R3c.[1][5] This structure is also layered, consisting of B₂S₃ sheets. The boron atoms are in a trigonal planar coordination with three equivalent sulfur atoms, and all B-S bond lengths are 1.82 Å.[5]

-

High-Pressure Polymorphs (B₂S₃-II and B₂S₃-III): At high pressures (3–6.2 GPa), two new phases of B₂S₃, designated B₂S₃-II and B₂S₃-III, have been synthesized.[6] B₂S₃-III has a tetragonal crystal structure with the space group I4₁/a.[6] Its structure is composed of macrotetrahedra made up of 20 and 34 BS₄ tetrahedra, which are interconnected in a zincblende-type fashion.[6]

Crystallographic Data for B₂S₃ Polymorphs

| Property | Monoclinic B₂S₃ | Trigonal B₂S₃ | Tetragonal B₂S₃-III |

| Crystal System | Monoclinic | Trigonal | Tetragonal |

| Space Group | P2₁/c | R3c | I4₁/a |

| Lattice Parameters | a = 10.807 Å, b = 4.546 Å, c = 19.276 Å, β = 87.906°[4] | Not specified | a = 16.086 Å, c = 30.488 Å[6] |

| B-S Bond Lengths | 1.81 Å, 1.84 Å[4] | 1.82 Å[5] | Not specified |

| Coordination | Boron: Trigonal Planar[4] | Boron: Trigonal Planar[5] | Boron: Tetrahedral (in BS₄ units)[6] |

Boron Monosulfide (BS)

Boron monosulfide (BS) is another significant compound in the boron-sulfur system and is known to exist in multiple polymorphic forms.

-

Rhombohedral BS (r-BS): The most common and stable form is the rhombohedral phase, which has a layered crystal structure with R-3m symmetry.[1][7] The layers of boron and sulfur atoms are held together by van der Waals forces.[1] This structure is analogous to that of transition metal dichalcogenides like MoS₂.[1][7]

-

High-Pressure BS (hp-BS): Under high pressure (above 35 GPa), r-BS undergoes a phase transition to a high-pressure phase (hp-BS).[8][9] This high-pressure polymorph has trigonal symmetry with the space group P-3m1.[8][9] This phase transition is reversible upon decompression.[8]

-

Other Theoretical Polymorphs: First-principles calculations have proposed other two-dimensional BS sheets, including hexagonal α-BS (P-3m1), hexagonal β-BS (P-6m2), monoclinic γ-BS (C2/m), and orthorhombic δ-BS.[10]

Crystallographic Data for BS Polymorphs

| Property | Rhombohedral BS (r-BS) | High-Pressure BS (hp-BS) | α-BS (Theoretical) | β-BS (Theoretical) | γ-BS (Theoretical) |

| Crystal System | Rhombohedral | Trigonal | Hexagonal | Hexagonal | Monoclinic |

| Space Group | R-3m[1] | P-3m1[8][9] | P-3m1[10] | P-6m2[10] | C2/m[10] |

| Lattice Parameters | Not specified | Not specified | a = b = 3.06 Å[10] | a = b = 3.04 Å[10] | a = 7.38 Å, b = 3.06 Å[10] |

| Transition Pressure | N/A | > 35 GPa from r-BS[8] | N/A | N/A | N/A |

Boron-Rich Sulfides

In addition to B₂S₃ and BS, several boron-rich sulfides have been synthesized, often under high-pressure and high-temperature conditions. These structures are typically based on boron's characteristic icosahedral clusters.

-

B₆S: This boron-rich sulfide has been synthesized under high-pressure and high-temperature conditions and possesses an orthorhombic crystal structure.[1] The fundamental building blocks of this structure are B₁₂ icosahedra.[1]

-

B₁₂S: Another significant boron-rich sulfide, B₁₂S, is isostructural with α-rhombohedral boron.[1]

Crystallographic Data for Boron-Rich Sulfides

| Compound | Crystal System | Key Structural Feature |

| B₆S | Orthorhombic[1] | B₁₂ icosahedra[1] |

| B₁₂S | Rhombohedral[1] | Isostructural with α-rhombohedral boron[1] |

Amorphous this compound

This compound can also exist in an amorphous, glassy state. B₂S₃ readily forms glasses when blended with other sulfides, such as P₄S₁₀.[2] These sulfide-based glasses are of interest for their high electrical conductivities, which can be up to 1,000 times higher than their oxide counterparts, making them promising candidates for solid electrolytes in batteries.[1]

Experimental Protocols

Synthesis of this compound Polymorphs

A variety of methods have been employed for the synthesis of boron sulfides, with the choice of method often determining the resulting stoichiometry and crystallinity.

-

Direct Reaction of Elements: The first synthesis of B₂S₃ was achieved by Jöns Jakob Berzelius in 1824 through the direct reaction of amorphous boron with sulfur vapor at elevated temperatures.[11][12]

-

Reaction: 2 B + 3 S → B₂S₃

-

-

Reaction with Hydrogen Sulfide: A method favored by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville, first published in 1858, involves the reaction of boron with hydrogen sulfide.[2] Another variation involves reacting iron or manganese borides with hydrogen sulfide at 300 °C.[2][3]

-

High-Pressure, High-Temperature (HPHT) Synthesis: This technique is crucial for obtaining certain polymorphs, particularly the high-pressure phases and some boron-rich sulfides.

-

Sulfurization with in situ Formed Boron Sulfides: A newer approach for synthesizing sulfide perovskites involves the sulfurization of metal oxides or carbonates using boron sulfides formed in situ.[13][14][15] This method uses chemically stable starting materials and can yield pure-phase crystalline products at temperatures as low as 600 °C.[13][14]

Characterization Techniques

The structural characterization of this compound polymorphs relies on several key analytical techniques.

-

X-ray Diffraction (XRD): This is the primary technique used to determine the crystal structure, including the crystal system, space group, and lattice parameters of the crystalline phases.[1] It is also used to confirm the crystallinity of a sample and rule out amorphous byproducts.[1]

-

Raman Spectroscopy: This technique is used to probe the vibrational modes of the material, providing complementary information to XRD for structural validation.[1]

-

Elemental Analysis: Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Energy-Dispersive X-ray Spectroscopy (EDS) are used to quantify the boron-to-sulfur ratio and map the elemental distribution within the material.[1]

Visualizations

Caption: Schematic of B₃S₃ and B₂S₂ rings in polymeric B₂S₃.

Caption: Workflow for High-Pressure, High-Temperature (HPHT) synthesis.

Caption: Pressure-induced phase transition of Boron Monosulfide (BS).

References

- 1. This compound (B2S3) [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ddescholar.acemap.info [ddescholar.acemap.info]

- 4. mp-572670: B2S3 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. Rhombohedral Boron Monosulfide as a p-Type Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flintstone2020.eu [flintstone2020.eu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. This compound - Wikiwand [wikiwand.com]

- 12. Buy this compound (EVT-3478623) | 12007-33-9 [evitachem.com]

- 13. Synthesis of Sulfide Perovskites by Sulfurization with Boron Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Sulfide Perovskites by Sulfurization with Boron Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frontiers in Boron Sulfide Clusters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron sulfide (B99878) clusters represent a fascinating and rapidly evolving area of computational chemistry with significant potential for applications in materials science and drug development. Their unique electronic structures and bonding characteristics, differing significantly from their boron oxide and borane (B79455) counterparts, make them compelling subjects for theoretical investigation. This technical guide provides a comprehensive overview of the current state of theoretical studies on boron sulfide clusters (BₓSᵧ), focusing on their structural evolution, electronic properties, and the computational methodologies employed to elucidate these characteristics. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in or entering this exciting field.

Computational Methodologies: The Theoretical Chemist's Toolkit

The theoretical investigation of this compound clusters predominantly relies on quantum chemical methods, with Density Functional Theory (DFT) being the most widely employed approach. The choice of functional and basis set is critical for obtaining accurate and reliable results.

Key Experimental Protocols

A prevalent computational protocol for studying the geometries, electronic structures, and stabilities of this compound clusters involves the following steps:

-

Initial Structure Generation: Putative global minimum and low-lying isomeric structures of a given BₓSᵧ cluster are often generated using stochastic search algorithms, such as the Artificial Bee Colony (ABC) algorithm, or by chemical intuition based on known structural motifs.

-

Geometry Optimization and Vibrational Frequency Analysis: The generated structures are then optimized at a specific level of theory. A commonly used combination is the B3LYP functional with the 6-311+G(d) basis set . The B3LYP functional provides a good balance between computational cost and accuracy for a wide range of chemical systems. The 6-311+G(d) basis set is a triple-zeta basis set that includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d) to account for the non-spherical nature of electron density in molecules. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized geometries correspond to true local minima (i.e., no imaginary frequencies).

-

Refinement of Energies: To obtain more accurate relative energies between different isomers, single-point energy calculations are often performed on the B3LYP-optimized geometries using higher-level and more computationally expensive methods. These can include:

-

Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)]: Often considered the "gold standard" in quantum chemistry for its high accuracy in describing electron correlation.

-

Composite methods like G4(MP2)-6X: These methods approximate high-level calculations through a series of calculations at different levels of theory and basis sets, offering a good compromise between accuracy and computational cost.

-

Functionals with better dispersion corrections, such as M06-2X: These are particularly important for accurately describing non-covalent interactions within larger clusters.

-

-

Software: The Gaussian 09 suite of programs is a widely utilized software package for performing these types of quantum chemical calculations.

The logical workflow for these computational experiments can be visualized as follows:

Structural Evolution and Properties of (B₂S₃)ₙ Clusters (n = 1–6)

Recent theoretical studies have shed light on the systematic growth patterns of (B₂S₃)ₙ clusters. A key finding is the evolution of the cluster geometry from planar to three-dimensional, cage-like structures as the size of the cluster (n) increases.

The fundamental building block, B₂S₃, and its dimer, B₄S₆, are found to have planar global minimum structures. However, for n ≥ 3, the lowest energy isomers adopt non-planar or cage-like configurations. This structural transition is driven by the increasing strain in larger planar structures and the ability of three-dimensional arrangements to maximize favorable bonding interactions.

A common structural motif in these clusters is the presence of B₂S₂ and B₃S₃ rings. These rings are often bridged by sulfur atoms to form the larger cluster frameworks. The bonding within these clusters is complex, featuring a combination of two-center-two-electron (2c-2e) B-S and B-B bonds, as well as delocalized multi-center bonding.

The relationship between cluster size and structural motif can be visualized in the following diagram:

A Closer Look at B₃Sₙ⁰/⁻ (n = 2–4) Clusters: Structure and Bonding

Detailed theoretical investigations on the B₃Sₙ neutral and anionic clusters have revealed interesting trends in their geometric and electronic structures. These studies often employ a combination of DFT (B3LYP) for geometry optimizations and higher-level CCSD(T) calculations for accurate energy predictions to determine the ground state structures.

The ground-state geometries of these clusters are found to be planar, featuring a linear B-B-B core. The sulfur atoms preferentially bond to the terminal boron atoms. As more sulfur atoms are added, they begin to occupy bridging positions between adjacent boron atoms.

A key aspect of the electronic structure of these clusters is the presence of multi-center bonds. For instance, bonding analyses have revealed the existence of three-center one-electron (3c-1e) π hypervalent bonds over the B-B-B core in some of these clusters. In clusters containing rhombic B₂S₂ rings, four-center four-electron (4c-4e) σ-bonds have been identified.

The growth pattern of the B₃Sₙ clusters can be summarized as follows:

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies of selected this compound clusters. These values are typically calculated at the B3LYP/6-311+G(d) level of theory for geometries and vibrational frequencies, with relative energies often refined at a higher level of theory such as CCSD(T).

Table 1: Geometric Parameters of Selected this compound Cluster Isomers

| Cluster | Isomer | Symmetry | B-B Bond Lengths (Å) | B-S Bond Lengths (Å) |

| B₂S₃ | Global Minimum | C₂ᵥ | - | 1.78, 1.95 |

| B₄S₆ | Global Minimum | D₂ₕ | 1.68 | 1.80, 1.92 |

| B₃S₂⁻ | Global Minimum | D∞ₕ | 1.62 | 1.85 |

| B₃S₃⁻ | Global Minimum | C₂ᵥ | 1.65 | 1.82, 1.90 |

| B₃S₄⁻ | Global Minimum | C₂ᵥ | 1.70 | 1.88, 2.05 |

Note: Bond lengths are representative values and can vary slightly depending on the specific position within the cluster.

Table 2: Relative Energies of Selected this compound Cluster Isomers

| Cluster | Isomer | Relative Energy (kcal/mol) |

| (B₂S₃)₂ | Planar Isomer | 0.0 |

| 3D Isomer | > 5.0 | |

| (B₂S₃)₃ | 3D Cage Isomer | 0.0 |

| Planar Isomer | > 10.0 |

Note: Relative energies are with respect to the global minimum for a given stoichiometry.

Table 3: Calculated Vibrational Frequencies for B₂S₃ (C₂ᵥ)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ | 1250 | B-S symmetric stretch |

| ν₂ | 980 | B-S asymmetric stretch |

| ν₃ | 540 | S-B-S bend |

Note: Frequencies are typically scaled by an empirical factor to better match experimental values.

Conclusion and Future Outlook

Theoretical studies have provided invaluable insights into the rich and complex chemistry of this compound clusters. The use of sophisticated computational methods has enabled the prediction of their structures, stabilities, and electronic properties, guiding future experimental efforts. The structural evolution from planar to cage-like motifs in (B₂S₃)ₙ clusters and the intricate multi-center bonding in B₃Sₙ species highlight the unique chemical nature of these systems.

Future research in this area will likely focus on:

-

Larger and more complex clusters: Exploring the structural landscape of even larger BₓSᵧ clusters to understand the transition to bulk boron sulfides.

-

Doped this compound clusters: Investigating the effect of incorporating other elements on the properties of these clusters.

-

Reactivity studies: Simulating the reactions of this compound clusters with various molecules to explore their potential as catalysts or in chemical synthesis.

-

Materials applications: Designing novel materials with tailored electronic and optical properties based on this compound cluster assemblies.

The continued synergy between theoretical predictions and experimental validation will undoubtedly lead to exciting discoveries and advancements in the field of this compound chemistry, with potential impacts on materials science, nanotechnology, and beyond.

An In-depth Technical Guide on the Molecular Structure of Monomeric Boron Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron sulfide (B99878) (B₂S₃) is a fascinating compound that primarily exists as a stable polymer in the solid state. However, its monomeric form is a subject of significant interest in computational and gas-phase chemistry. Understanding the fleeting nature and precise molecular geometry of monomeric B₂S₃ is crucial for a complete picture of boron-sulfur chemistry, which has implications in materials science and as a reagent in organic synthesis. This technical guide provides a comprehensive overview of the molecular structure of monomeric boron sulfide, detailing its geometric parameters, experimental methodologies for its study, and relevant chemical pathways.

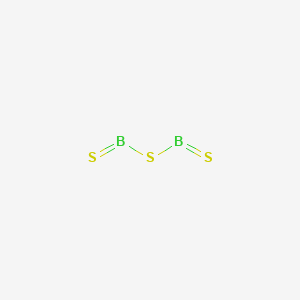

Molecular Structure of Monomeric this compound

Monomeric this compound (B₂S₃) is a transient species that has been characterized primarily through theoretical calculations. Unlike its polymeric counterpart, which features a complex network of B₃S₃ and B₂S₂ rings, the monomer adopts a simple, planar V-shaped geometry.[1]

Quantitative Structural Data

Experimental determination of the structural parameters of the highly reactive B₂S₃ monomer is challenging. Therefore, computational studies, particularly Density Functional Theory (DFT), provide the most reliable data to date. The following table summarizes the key structural parameters for the most stable isomer of monomeric B₂S₃ as determined by DFT calculations.[1]

| Parameter | Value | Method |

| B-S Terminal Bond Length | 1.613 Å | DFT |

| B-S Bridging Bond Length | 1.802 Å | DFT |

| S-B-S Bond Angle | 119.9° | DFT |

| B-S-B Bond Angle | 99.5° | DFT |

Experimental Protocols

Characterizing the ephemeral monomeric B₂S₃ requires specialized experimental techniques designed for gas-phase or matrix-isolated species.

Synthesis of Polymeric this compound (Precursor)

The monomer is typically generated from the polymeric form. A standard laboratory synthesis of polymeric B₂S₃ is as follows:

Objective: To synthesize solid, polymeric this compound.

Materials:

-

Amorphous boron powder

-

Sulfur powder

-

Quartz ampoule

-

High-temperature furnace

-

Schlenk line and vacuum pump

Procedure:

-

Stoichiometric amounts of amorphous boron and sulfur are thoroughly mixed in an inert atmosphere (e.g., inside a glovebox).

-

The mixture is transferred to a quartz ampoule.

-

The ampoule is connected to a Schlenk line, evacuated to a high vacuum, and sealed.

-

The sealed ampoule is placed in a high-temperature furnace and heated gradually to 600 °C.

-

The reaction is allowed to proceed at this temperature for 24-48 hours.

-

The furnace is then slowly cooled to room temperature.

-

The resulting white, solid product is polymeric this compound.

Generation and Characterization of Monomeric this compound via Matrix Isolation Infrared Spectroscopy

Objective: To generate and obtain the vibrational spectrum of monomeric B₂S₃.

Apparatus:

-

High-vacuum chamber

-

Cryostat with a cooled window (e.g., CsI)

-

Effusion cell (Knudsen cell)

-

Inert matrix gas source (e.g., Argon)

-

FTIR spectrometer

Procedure:

-

A small amount of polymeric B₂S₃ is placed in the effusion cell.

-

The cryostat window is cooled to approximately 10 K.

-

The high-vacuum chamber is evacuated to a pressure below 10⁻⁶ torr.

-

The effusion cell is heated to a temperature sufficient to vaporize the polymeric B₂S₃, promoting its dissociation into monomers in the gas phase.

-

A stream of inert matrix gas (e.g., Argon) is co-deposited onto the cold window with the vaporized this compound species. The high dilution ratio (typically >1000:1 Ar:B₂S₃) ensures that individual B₂S₃ molecules are trapped and isolated within the solid argon matrix, preventing polymerization.

-

The matrix-isolated sample is then analyzed using an FTIR spectrometer to obtain the vibrational spectrum of the monomeric B₂S₃.

Chemical Pathways and Relationships

The chemistry of this compound involves several key transformations, including its synthesis, hydrolysis, and the monomer-polymer equilibrium.

References

High-Pressure Synthesis of Boron-Rich Sulfides: A Technical Guide

This technical guide provides an in-depth overview of the high-pressure, high-temperature (HPHT) synthesis of boron-rich sulfides. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis and properties of these novel materials. The guide covers the synthesis of binary and ternary boron sulfides, detailing the experimental protocols, resulting crystal structures, and key physical properties.

Introduction to High-Pressure Synthesis

High-pressure synthesis is a powerful technique for creating novel materials with unique crystal structures and properties that are inaccessible at ambient pressure.[1] By applying pressures in the gigapascal (GPa) range, the interatomic distances are reduced, which can lead to the formation of denser phases with higher coordination numbers.[2] When combined with high temperatures, HPHT methods can overcome kinetic barriers, facilitating the synthesis of thermodynamically stable or metastable compounds.[1] This approach has been successfully employed to synthesize a variety of advanced materials, including superhard phases and novel electronic materials.[3]

Experimental Apparatus for High-Pressure Synthesis

The synthesis of boron-rich sulfides at high pressures typically employs large-volume presses or diamond anvil cells (DACs).

-

Large-Volume Presses (LVPs): Devices like the multi-anvil press (e.g., Walker-type module) or piston-cylinder apparatus are used for synthesizing larger sample volumes (several mm³), which is advantageous for bulk characterization.[4][5] These systems can achieve pressures up to ~20 GPa and temperatures exceeding 2000°C.[5] The sample is typically placed in a crucible (e.g., boron nitride) within a pressure-transmitting medium, which is then compressed by tungsten carbide anvils.[6][7]

-

Diamond Anvil Cells (DACs): DACs are utilized for achieving much higher pressures, often exceeding 100 GPa, but with very small sample volumes (on the order of 10⁻⁵ mm³).[3] They are particularly well-suited for in situ studies, such as X-ray diffraction and Raman spectroscopy, which allow for the real-time monitoring of phase transformations under pressure.[3][8] A powdered sample is loaded into a small hole in a metal gasket, which is placed between two diamond anvils.[9] A pressure-transmitting medium (e.g., neon, argon) is often used to ensure quasi-hydrostatic conditions.[10] Heating can be achieved externally or internally using laser heating techniques.[8]

Synthesis of Binary Boron Sulfides

Boron Monosulfide (BS)

Boron monosulfide has been synthesized in several polymorphic forms under high-pressure conditions.[11][12]

Experimental Protocols:

The synthesis of boron monosulfide typically involves the direct reaction of elemental boron and sulfur under HPHT conditions. Two polymorphs, a cubic phase (c-BS) and an orthorhombic phase (o-BS), were synthesized at 6 GPa (60 kilobars).[11] The formation of a specific phase is dependent on the synthesis temperature, with the orthorhombic phase forming at 1400°C and the cubic phase at temperatures above 1500°C.[11][12] The use of water as a mineralizer has been shown to facilitate the formation of the cubic phase at lower temperatures.[11]

A rhombohedral phase (r-BS) has also been synthesized under HPHT conditions.[10][12] For high-pressure studies on this phase, r-BS powder was loaded into a rhenium gasket in a membrane diamond anvil cell.[9][13]

Quantitative Data Summary for Boron Monosulfide (BS)

| Property | Cubic BS (c-BS) | Orthorhombic BS (o-BS) | Rhombohedral BS (r-BS) | High-Pressure BS (hp-BS) |

| Synthesis Pressure | 6 GPa (60 kbar)[11] | 6 GPa (60 kbar)[11] | High Pressure/High Temperature[10][12] | Forms from r-BS above 35 GPa[10][13] |

| Synthesis Temperature | >1500°C[11][12] | 1400°C[11][12] | - | Room Temperature (pressure-induced transition)[10] |

| Crystal System | Cubic[11] | Orthorhombic[11] | Rhombohedral (Trigonal)[10][12] | Trigonal[12][13] |

| Space Group | - | - | R3m[10][12] | P-3m1[12][13] |

| Lattice Parameters | a = 4.39 Å[11] | - | a = 3.05223(7) Å, c = 20.4119(5) Å[12] | - |

| Density | 2.52 - 2.58 g/cm³[11] | 2.53 g/cm³[11] | - | - |

| Band Gap (Eg) | - | - | ~3.4 eV[10][12] | Metallic[12][13] |

| Bulk Modulus (B₀) | - | - | 42.2(1.4) GPa[10] | - |

Boron Trisulfide (B₂S₃)

New high-pressure phases of boron trisulfide, designated as B₂S₃-II and B₂S₃-III, have been synthesized at pressures between 3 and 6.2 GPa.[12] A single crystal of B₂S₃-III was successfully grown, allowing for a detailed structural determination.[12]

Quantitative Data Summary for Boron Trisulfide (B₂S₃)

| Property | B₂S₃-III |

| Synthesis Pressure | 3 - 6.2 GPa[12] |

| Crystal System | Tetragonal[12] |

| Space Group | I4₁/a[12] |

| Lattice Parameters | a = 16.086(2) Å, c = 30.488(4) Å[12] |

| Band Gap (Eg) | 3.7 eV[12] |

Synthesis of Ternary Boron Sulfides

The application of high pressure has also enabled the synthesis of novel ternary boron-rich sulfides.

Copper Thioborate (CuBS₂)

A new copper thioborate, CuBS₂, was synthesized at a pressure of 3 GPa and temperatures ranging from 700 to 900°C.[12]

Calcium Thioborate (CaB₂S₄)

Calcium thioborate was synthesized under more extreme conditions of 6.2 GPa and temperatures between 800 and 1100°C.[12]

Quantitative Data Summary for Ternary Boron Sulfides

| Compound | CuBS₂ | CaB₂S₄ |

| Synthesis Pressure | 3 GPa[12] | 6.2 GPa[12] |

| Synthesis Temperature | 700 - 900°C[12] | 800 - 1100°C[12] |

| Crystal System | Tetragonal[12] | Cubic[12] |

| Space Group | I-42d[12] | Fd-3m[12] |

| Lattice Parameters | a = 0.5044(1) nm, c = 0.8947(2) nm[12] | a = 11.210 Å[12] |

| Band Gap (Eg) | 3.61 eV[12] | - |

Visualized Experimental Workflow and Phase Relationships

The following diagrams illustrate the general workflow for high-pressure synthesis and the pressure-induced phase transition of boron monosulfide.

Caption: General workflow for high-pressure synthesis.

Caption: Pressure-induced phase transition in Boron Monosulfide.

Conclusion

The use of high-pressure and high-temperature techniques is a critical avenue for the discovery and synthesis of novel boron-rich sulfides. These methods have led to the creation of new binary and ternary compounds with diverse crystal structures and interesting physical properties, such as wide band gaps and pressure-induced insulator-metal transitions.[12][13] Further exploration in this area, particularly leveraging in situ characterization techniques, promises to uncover more materials with potentially valuable applications in electronics and other advanced technologies.[3]

References

- 1. srjpipingindia.com [srjpipingindia.com]

- 2. is.muni.cz [is.muni.cz]

- 3. In Situ High-Pressure Synthesis of New Outstanding Light-Element Materials under Industrial P-T Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High Pressure Synthesis [fkf.mpg.de]

- 6. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. flintstone2020.eu [flintstone2020.eu]

- 10. researchgate.net [researchgate.net]

- 11. "High pressure, high temperature synthesis of boron monosulfide" by Duane Clifton Carlson [scholarsarchive.byu.edu]

- 12. researchgate.net [researchgate.net]

- 13. uspex-team.org [uspex-team.org]

Unraveling the Structural Architecture of Boron Sulfide Clusters: A Technical Guide to (B₂S₃)ₙ Evolution

For Immediate Release

This technical whitepaper provides an in-depth analysis of the structural evolution of (B₂S₃)ₙ clusters (where n = 1–6), targeting researchers, scientists, and professionals in materials science and drug development. Based on comprehensive computational studies, this guide details the architectural transformations from simple planar molecules to complex cage-like structures, offering insights into their stability and chemical properties. The content herein is derived from theoretical density functional theory (DFT) calculations, as experimental data on the synthesis and characterization of isolated gas-phase (B₂S₃)ₙ clusters is not extensively available.

Executive Summary

Boron sulfide (B99878) nanoclusters represent a fascinating class of materials with potential applications stemming from their unique electronic and structural properties. Understanding their growth mechanism is paramount for the future design of novel boron-based materials. This document elucidates the structural evolution of (B₂S₃)ₙ clusters for n=1 to 6. Key findings indicate a distinct size-dependent transition: the global minimum energy structures are planar for the monomer (B₂S₃) and dimer (B₄S₆), but adopt non-planar, three-dimensional cage-like configurations for larger clusters (n = 3–6)[1]. The fundamental building blocks for clusters with n ≥ 2 are planar or non-planar B₂S₂ rings bridged by sulfur atoms[1][2]. The stability of these clusters is underpinned by a complex interplay of bonding interactions, including two-center two-electron (2c-2e) σ and π bonds, as well as multi-center delocalized bonds[1].

Computational Methodology

The insights presented in this guide are based on state-of-the-art computational chemistry protocols. The primary method employed in the foundational research was Density Functional Theory (DFT), a robust method for investigating the electronic structure and geometry of molecules.

Experimental Protocol: Computational Structure Prediction and Analysis

-

Initial Isomer Generation: For each cluster size 'n', a diverse set of initial plausible structures was generated. This was achieved by assembling B₂S₃ monomer units in various configurations.

-

Geometry Optimization: The geometries of all potential isomers were fully optimized without symmetry constraints. This crucial step locates the lowest energy arrangement of atoms for each starting structure.

-

DFT Functional: M06-2X-D3. This meta-hybrid GGA functional is well-suited for main-group chemistry, providing a good balance for thermochemistry and non-covalent interactions.

-

Basis Set: 6-31G(d,p). This Pople-style basis set provides a flexible description of the electron distribution.

-

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that each optimized structure corresponds to a true local minimum on the potential energy surface.

-

Refined Energy Calculation: To obtain more accurate relative energies between isomers, single-point energy calculations were performed on the optimized geometries using a more computationally expensive and higher-accuracy method.

-

Method: G4(MP2)-6X. This is a composite method known for its high accuracy in predicting thermochemical data.

-

-

Bonding Analysis: To understand the nature of the chemical bonds contributing to cluster stability, Adaptive Natural Density Partitioning (AdNDP) analysis was employed. This method provides a chemically intuitive picture of both localized and delocalized bonding.

Data Presentation: Energetics and Structure of (B₂S₃)ₙ Isomers

The following tables summarize the quantitative data for the low-energy isomers of (B₂S₃)ₙ clusters for n = 1 to 6. The global minimum (GM) structure for each size is designated with a relative free energy (ΔG) of 0.00 kcal/mol. All energies are benchmarked against the respective GM structure.

Table 1: Relative Free Energies (ΔG in kcal/mol) of B₂S₃ (n=1) Isomers

| Isomer ID | Structural Description | ΔG (kcal/mol) |

|---|---|---|

| 1-GM | Planar, V-shaped with a B-S-B bridge | 0.00 |

| 1-B | Linear S-B-S-B-S structure | >10.0 |

| 1-C | Cyclic structure with a B-B bond | >15.0 |

Table 2: Relative Free Energies (ΔG in kcal/mol) of B₄S₆ (n=2) Isomers

| Isomer ID | Structural Description | ΔG (kcal/mol) |

|---|---|---|

| 2-GM | Planar, composed of two B₂S₂ rings sharing a B-S-B edge | 0.00 |

| 2-B | Non-planar, twisted ring structure | 4.55 |

| 2-C | Cage-like isomer | >10.0 |

Table 3: Relative Free Energies (ΔG in kcal/mol) of B₆S₉ (n=3) Isomers

| Isomer ID | Structural Description | ΔG (kcal/mol) |

|---|---|---|

| 3-GM | Non-planar, cage-like structure | 0.00 |

| 3-B | Planar, extended sheet-like structure | 1.89 |

| 3-C | Alternative cage-like conformation | 3.41 |

Table 4: Relative Free Energies (ΔG in kcal/mol) of B₈S₁₂ (n=4) Isomers

| Isomer ID | Structural Description | ΔG (kcal/mol) |

|---|---|---|

| 4-GM | Non-planar, compact cage structure | 0.00 |

| 4-B | Open, book-like structure | 2.78 |

| 4-C | Elongated cage structure | 5.12 |

Table 5: Relative Free Energies (ΔG in kcal/mol) of B₁₀S₁₅ (n=5) Isomers

| Isomer ID | Structural Description | ΔG (kcal/mol) |

|---|---|---|

| 5-GM | Non-planar, complex cage structure | 0.00 |

| 5-B | Less compact cage isomer | 1.21 |

| 5-C | Sheet-like, folded structure | 6.34 |

Table 6: Relative Free Energies (ΔG in kcal/mol) of B₁₂S₁₈ (n=6) Isomers

| Isomer ID | Structural Description | ΔG (kcal/mol) |

|---|---|---|

| 6-GM | Non-planar, fullerene-like cage structure | 0.00 |

| 6-B | Asymmetric cage isomer | 3.99 |

| 6-C | More open, bowl-shaped structure | 7.15 |

Note: The relative energy values are based on figures and descriptions in the cited literature and represent the general trend and magnitude. For exact values, please refer to the original publication.[2]

Visualizations: Pathways and Protocols

Diagrams generated using Graphviz provide a clear visual representation of the logical and structural relationships discussed.

Caption: Structural evolution pathway of (B₂S₃)ₙ clusters from n=1 to 6.

Caption: Workflow for computational analysis of (B₂S₃)ₙ clusters.

Conclusion

The structural evolution of (B₂S₃)ₙ clusters is characterized by a clear and fascinating transition from planar to three-dimensional cage-like geometries as the cluster size increases from n=2 to n=3. This transition is a critical factor in determining the electronic properties and potential reactivity of larger boron sulfide nanoparticles. The computational protocols outlined provide a robust framework for the continued investigation of these and other novel inorganic cluster systems, paving the way for the rational design of new materials with tailored properties. Future experimental work will be crucial to validate these theoretical predictions and unlock the full potential of these materials.

References

electronic properties of boron sulfide isomers

An In-depth Technical Guide on the Electronic Properties of Boron Sulfide (B99878) Isomers for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of various boron sulfide isomers, drawing from recent computational and experimental studies. The information is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of these novel materials.

Introduction to this compound Isomers

Boron sulfides are a fascinating class of compounds with diverse structures and electronic properties. Unlike their boron oxide counterparts, which tend to form three-dimensional networks, boron sulfides exhibit a propensity for forming layered structures, rings, and clusters.[1] This structural variability gives rise to a wide range of electronic behaviors, from large bandgap insulators to tunable semiconductors.[2][3] Recent advances in computational chemistry have enabled the prediction and characterization of numerous isomers, while experimental efforts are beginning to unlock their synthesis and potential applications.[4][5]

Electronic Properties of this compound Isomers

The are intrinsically linked to their atomic arrangement and stoichiometry. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these properties.

(B₂S₃)ₙ Clusters

Computational studies on small (B₂S₃)ₙ clusters (where n = 1–6) have revealed that their electronic stability is high, as indicated by their large HOMO-LUMO gaps, which range from 4.36 to 5.14 eV.[2] The geometry of these clusters evolves from planar for smaller clusters (n=1, 2) to non-planar, cage-like structures for larger ones (n=3–6).[2] The fundamental building blocks of these clusters include linear [S−B−S] units and various rings such as B₂S₂, B₂S₃, and B₃S₃.[2][4]

Table 1: Calculated Electronic Properties of (B₂S₃)ₙ Clusters

| Cluster | Structure Type | HOMO-LUMO Gap (eV) |

| B₂S₃ | Planar | ~5.14 |

| B₄S₆ | Planar | ~4.7 |

| B₆S₉ | Non-planar/Cage-like | ~4.4 |

| B₈S₁₂ | Non-planar/Cage-like | ~4.4 |

| B₁₀S₁₅ | Non-planar/Cage-like | ~4.4 |

| B₁₂S₁₈ | Non-planar/Cage-like | ~4.36 |

| Data sourced from DFT calculations.[2] |

Boron Monosulfide (BS) Nanosheets

Two-dimensional (2D) boron monosulfide (BS) has emerged as a material with highly tunable electronic properties.[5] Experimental realization of 2D BS nanosheets has been achieved through the physical exfoliation of rhombohedral boron monosulfide (r-BS).[3][6] A key finding is that the bandgap of BS nanosheets is dependent on the number of layers, a property that is highly desirable for electronic and optoelectronic applications.[7][8]

DFT calculations have shown that a monolayer of BS has a significantly larger bandgap than the bulk r-BS material.[3] This tunability offers the potential to engineer materials with specific electronic characteristics.

Table 2: Calculated and Experimental Bandgaps of Boron Monosulfide (BS)

| Material | Calculation Method | Calculated Bandgap (eV) | Experimental Bandgap Difference (eV) |

| Monolayer BS | HSE06 | 3.6 | ~1.0 eV higher than r-BS |

| Monolayer BS | LDA | 2.9 | N/A |

| Bulk r-BS | HSE06 | 2.7 | N/A |

| Bulk r-BS | LDA | 1.7 | N/A |

| Data sourced from DFT calculations and experimental observations.[3] |

Sulfur-Doped Boron Clusters (S₂Bₙ)

The introduction of sulfur atoms as dopants in boron clusters can significantly alter their structure and electronic properties. Studies on S₂Bₙ⁰/⁻ clusters have shown an evolution from linear to planar or quasi-planar structures as the number of boron atoms increases.[9][10] Notably, some of these doped clusters exhibit very large HOMO-LUMO gaps, indicating high stability. For instance, the S₂B₂ cluster has a calculated HOMO-LUMO gap of 5.57 eV.[10]

Table 3: Calculated HOMO-LUMO Gaps of Selected Closed-Shell S₂Bₙ Clusters

| Cluster | HOMO-LUMO Gap (eV) |

| S₂B₂ | 5.57 |

| S₂B₄ | 3.66 |

| S₂B₆ | 4.26 |

| S₂B₈ | 2.90 |

| S₂B₁₀ | 2.88 |

| S₂B₁₂ | 3.20 |

| Data sourced from theoretical calculations.[9] |

Experimental Protocols

The synthesis of specific this compound isomers can be challenging due to their sensitivity to moisture.[1][11] However, several methods have been developed for their preparation.

Synthesis of B₂S₃

A common method for synthesizing B₂S₃ involves the reaction of elemental boron with hydrogen sulfide gas at elevated temperatures.

Protocol:

-

Amorphous boron powder is placed in a reaction tube. To prevent sintering, it can be mixed with carbon.[12]

-

An inert gas, such as argon, is passed through the boron powder to create a fluidized bed.[12]

-

The fluidized bed is heated to a temperature in the range of 400 to 900 °C.

-

Dry hydrogen sulfide gas is then passed through the heated mixture.[12]

-

The B₂S₃ product is collected downstream. It can be purified by sublimation under vacuum at approximately 250 °C.[12]

In-situ Formation for Sulfide Perovskite Synthesis

A versatile method for utilizing boron sulfides as sulfurizing agents involves their in-situ formation from elemental boron and sulfur. This has been effectively used to synthesize sulfide perovskites from metal oxides.[13][14]

Protocol:

-

The metal oxide precursor is thoroughly mixed with a slight molar excess of elemental boron and a stoichiometric amount of sulfur in a quartz ampule.[13]

-

The ampule is sealed under vacuum.

-

The mixture is heated in a furnace. A typical heating program involves ramping to intermediate temperatures (e.g., 300 °C and 600 °C) and holding for several hours, followed by a final ramp to a higher temperature (e.g., 1000 °C) for an extended period (e.g., 36 hours).[13] The boron and sulfur react in-situ to form gaseous boron sulfides which then react with the metal oxide.

Physical Exfoliation of r-BS for Nanosheet Production

Two-dimensional BS nanosheets have been successfully produced from bulk rhombohedral boron monosulfide (r-BS) via physical exfoliation.[3][6]

Protocol:

-

Bulk r-BS is synthesized by heating a mixture of boron and sulfur (1:1 molar ratio) to 1873 K at 5.5 GPa, followed by quenching.[6]

-

The resulting r-BS pellets are crushed into a powder. This process can induce exfoliation, producing 2D BS nanosheets within the powder.[3][6]

-

The nanosheets can be separated from the bulk powder by dispersion in a solvent like acetonitrile, where the nanosheets remain in the supernatant after centrifugation.[5]

Visualization of Concepts

Relevance to Drug Development

While direct applications of this compound isomers in drug development are still in their nascent stages, the unique electronic properties of boron-containing compounds are of significant interest to the field.[15][16] The tunable semiconducting properties of materials like BS nanosheets could be explored for applications in biosensing and diagnostics. The high stability and large HOMO-LUMO gaps of certain this compound clusters might make them suitable as inert, non-toxic carriers for drug delivery, analogous to the interest in boron nitride nanotubes.[17][18]

The field of boron chemistry has already made significant contributions to medicine, with compounds like bortezomib (B1684674) being used in cancer therapy.[19] The diverse electronic landscapes of this compound isomers present a new frontier for the design of boron-based therapeutic and diagnostic agents. Further research into the biocompatibility and functionalization of these materials is a crucial next step.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structural evolution and electronic properties of boron sulfides (B 2 S 3 ) n ( n = 1–6): insights from DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04699D [pubs.rsc.org]

- 3. Crystalline boron monosulfide nanosheets with tunable bandgaps - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA03307G [pubs.rsc.org]

- 4. Structural evolution and electronic properties of boron sulfides (B2S3)n (n = 1–6): insights from DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Crystalline boron monosulfide nanosheets with tunable bandgaps - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Boron Monosulfide Nanosheets | Borates Today [borates.today]

- 8. Layers of Crystalline Nanosheets Enable Tunable Electronic Properties - Tech Briefs [techbriefs.com]

- 9. Structural Evolution and Electronic Properties of Two Sulfur Atom-Doped Boron Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Boron_sulfide [chemeurope.com]

- 12. US2866687A - Process for the preparation of boron trisulfide - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Sulfide Perovskites by Sulfurization with Boron Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

New Orthorhombic Phase of Boron-Rich Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

A new orthorhombic phase of boron-rich sulfide, o-B6S, has been discovered, expanding the landscape of superhard materials with potential applications in a range of scientific and technological fields. This technical guide provides an in-depth overview of the crystal structure, synthesis, and characterization of this novel material, tailored for researchers and professionals in materials science and drug development.

Introduction

Recent advancements in high-pressure synthesis have led to the discovery of a new boron-rich sulfide, o-B6S.[1][2] This material, belonging to the orthorhombic crystal system, exhibits a unique crystal structure and is predicted to be a member of the family of hard phases.[1] The synthesis and characterization of o-B6S open new avenues for the development of advanced materials with exceptional mechanical and electronic properties.

Crystal Structure and Properties

The crystal structure of o-B6S was determined through a combination of ab initio evolutionary crystal structure prediction and Rietveld refinement of synchrotron X-ray diffraction data.[1][2] The material crystallizes in the orthorhombic system, belonging to the Pmna space group.[1][2]

Table 1: Crystallographic Data for Orthorhombic B6S [1]

| Parameter | Experimental Value |

| Space Group | Pmna |

| a (Å) | 5.8170(1) |

| b (Å) | 5.3025(1) |

| c (Å) | 8.2135(1) |

| Volume (ų) | 253.34(1) |

| X-ray Density (g/cm³) | 2.54 |

The structure of o-B6S is characterized by the presence of B12 icosahedral units. The inter-icosahedral bond lengths are 1.6949 Å (B1–B1), 1.7448 Å (B2–B2), and 1.7511 Å (B1–B1).[1] The intra-icosahedral B–B bonds vary from 1.7294 Å to 1.8987 Å.[1]

Experimental Protocols

High-Pressure, High-Temperature Synthesis

The synthesis of o-B6S was achieved through a direct reaction of the constituent elements under high-pressure and high-temperature conditions.[1][2]

-

Starting Materials: Amorphous boron (Grade I) and sulfur (99.5% purity) were used.[2]

-

Apparatus: A toroid-type high-pressure apparatus was employed.[1]

-

Sample Assembly: The reaction mixture, with a B:S molar ratio of 5:1, was placed in a boron nitride capsule to prevent contamination from the graphite (B72142) heater.[2]

-

Synthesis Conditions: The synthesis was carried out at a pressure of 6.1 GPa and a temperature of 2700 K.[1][2]

Characterization

-

Powder X-ray diffraction patterns were collected to determine the crystal structure.[1]

-

Rietveld refinement was performed on the diffraction data to obtain the precise lattice parameters and atomic positions.[1][2]

-

Raman spectroscopy was used to investigate the vibrational modes of the o-B6S structure.[1]

-

The experimentally observed Raman bands were assigned to theoretically calculated phonon modes.[1][2]

Table 2: Raman Spectroscopy Data for Orthorhombic B6S [1]

| Experimental Raman Shift (cm⁻¹) |

| 236 |

| 274 |

| 358 |

| 451 |

| 529 |

| 623 |

| 713 |

| 774 |

| 832 |

| 905 |

| 968 |

| 1045 |

| 1102 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of o-B6S.

Logical Relationship of Characterization Techniques

This diagram shows the relationship between the characterization techniques and the determined properties of o-B6S.

References

Thermochemistry of Boron Sulfide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of key boron sulfide (B99878) compounds. It is intended to serve as a valuable resource for researchers and professionals working in fields where a deep understanding of the energetic and thermodynamic stability of these compounds is crucial. The guide covers fundamental thermochemical data, detailed experimental and theoretical methodologies for their determination, and visual representations of relevant chemical pathways.

Core Thermochemical Data

The thermodynamic stability and reactivity of boron sulfide compounds are dictated by their thermochemical properties. Key data, including the standard enthalpy of formation, and standard Gibbs free energy of formation, are summarized in the table below. These values are essential for predicting the feasibility and energetics of chemical reactions involving these species.

| Compound | Formula | State | ΔHf° (298.15 K) (kJ/mol) | ΔGf° (298.15 K) (kJ/mol) |

| Boron Monosulfide | BS | gas | Value not explicitly found | Value not explicitly found |

| Diboron (B99234) Trisulfide | B₂S₃ | solid | -240.6[1] | -247.6[2][3] |

| Boron Disulfide | BS₂ | solid | Value not explicitly found | -120[2][3] |

Note: A comprehensive and consolidated table of thermochemical data from a single authoritative source like the NIST-JANAF thermochemical tables was not directly accessible through the performed searches. The presented data is compiled from various sources.

Experimental Protocols

The determination of thermochemical data for this compound compounds at high temperatures relies heavily on specialized experimental techniques. Knudsen Effusion Mass Spectrometry (KEMS) is a primary method for studying the vapor phase equilibria and thermodynamics of these materials.

Knudsen Effusion Mass Spectrometry (KEMS) Protocol for this compound Systems

This protocol outlines the general steps for determining the thermodynamic properties of this compound compounds using KEMS.

1. Sample Preparation and Loading:

-

A sample of the this compound compound (e.g., B₂S₃ powder) is placed into a Knudsen cell. The cell is typically made of a refractory and inert material, such as graphite (B72142) or a suitable ceramic, to withstand high temperatures and prevent reaction with the sample.

-

The cell is loaded in an inert atmosphere (e.g., a glovebox) to prevent premature reaction with atmospheric moisture.

2. Experimental Setup:

-

The Knudsen cell is placed within a high-vacuum chamber of the mass spectrometer.

-

The cell is heated to the desired temperature using a resistance furnace or laser heating. The temperature is precisely measured and controlled using a thermocouple or a pyrometer.

-

A narrow, well-defined orifice in the Knudsen cell allows a molecular beam of the effusing vapor to escape into the ionization source of the mass spectrometer.

3. Mass Spectrometric Analysis:

-

The effusing vapor is ionized, typically by electron impact.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or magnetic sector).

-

The ion intensities of the parent and fragment ions are measured as a function of temperature.

4. Data Analysis and Calculation of Thermodynamic Properties:

-

Conversion of Ion Intensity to Partial Pressure: The partial pressure, pi, of a species i in the Knudsen cell is related to the measured ion intensity, Ii, by the following equation: pi = kiIiT where ki is the instrument sensitivity constant for species i, and T is the absolute temperature of the cell.

-

Calibration: The sensitivity constant, ki, is determined by a calibration procedure, often using a substance with a known vapor pressure (e.g., silver) under the same experimental conditions.

-

Enthalpy of Reaction/Sublimation: The enthalpy change (e.g., of sublimation or a gas-phase reaction) can be determined from the temperature dependence of the equilibrium constant, Kp, using the van't Hoff equation: d(ln Kp)/d(1/T) = -ΔH°/R where R is the gas constant. A plot of ln Kp versus 1/T (a van't Hoff plot) yields a straight line with a slope of -ΔH°/R. The equilibrium constant Kp is calculated from the partial pressures of the species involved in the reaction.

Theoretical Protocols

Computational quantum chemistry provides a powerful tool for predicting and understanding the thermochemical properties of this compound compounds. Density Functional Theory (DFT) is a widely used method for this purpose.

DFT Protocol for Calculating the Thermochemistry of B₂S₃

This protocol outlines the general steps for calculating the thermochemical properties of a this compound molecule, such as B₂S₃, using a quantum chemistry software package like Gaussian.

1. Molecular Structure Input:

-

An initial guess for the molecular structure of B₂S₃ is created using a molecular modeling program or from known structural data. The atoms are defined by their Cartesian coordinates.

2. Geometry Optimization:

-

A geometry optimization calculation is performed to find the lowest energy structure of the molecule. This involves iteratively calculating the forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

-

A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen for the calculation. The choice of functional and basis set can impact the accuracy of the results.

3. Frequency Calculation:

-

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation determines the vibrational frequencies of the molecule.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions to the total energy.

4. Calculation of Enthalpy of Formation (ΔHf°):

-

The standard enthalpy of formation can be calculated using the atomization method. The total atomization energy (ΣD₀) is first calculated as the difference between the sum of the electronic energies of the constituent atoms and the electronic energy of the optimized molecule (including ZPVE).

-

The enthalpy of formation at 0 K is then calculated using the following equation: ΔHf,0K°(B₂S₃) = 2 * ΔHf,0K°(B) + 3 * ΔHf,0K°(S) - ΣD₀(B₂S₃) where ΔHf,0K°(B) and ΔHf,0K°(S) are the experimentally determined enthalpies of formation of the gaseous atoms at 0 K.

-

The enthalpy of formation at 298.15 K can then be calculated by correcting for the change in enthalpy from 0 K to 298.15 K for the compound and its constituent elements in their standard states.

Mandatory Visualizations

Chemical Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to the thermochemistry of this compound compounds.

Caption: Synthesis pathways for diboron trisulfide (B₂S₃).

Caption: Experimental workflow for Knudsen Effusion Mass Spectrometry (KEMS).

Caption: Workflow for DFT-based thermochemical calculations.

Caption: Representative mass spectral fragmentation pathway for B₂S₃.

References

Chemical Identifiers and Physical Properties

An In-depth Technical Guide to Boron Sulfide (B99878): Identifiers, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of boron sulfide, with a primary focus on diboron (B99234) trisulfide (B₂S₃). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physical and chemical properties, synthesis, and applications in organic chemistry.

This compound is an inorganic compound that exists in various forms, with diboron trisulfide (B₂S₃) being the most common.[1] It is a white to yellowish, moisture-sensitive solid with a polymeric structure.[1][2] this compound is a versatile reagent in organic synthesis and a key component in the manufacturing of advanced materials.[3][4]

The chemical identifiers and physical properties of diboron trisulfide are summarized in the table below for easy reference.

| Identifier Type | Value |

| CAS Number | 12007-33-9[5] |

| Molecular Formula | B₂S₃[5] |

| Molecular Weight | 117.80 g/mol [3] |

| IUPAC Name | sulfanylidene(sulfanylideneboranylsulfanyl)borane[5] |

| Synonyms | Boron sesquisulfide, Diboron trisulfide, Boron trisulfide[1] |

| InChI | InChI=1S/B2S3/c3-1-5-2-4[5] |

| InChIKey | ZVTQDOIPKNCMAR-UHFFFAOYSA-N[1] |

| Canonical SMILES | B(=S)SB=S[1] |

| Appearance | Colorless crystals or white/yellow amorphous powder[3][6] |

| Density | 1.55 g/cm³[3] |

| Melting Point | 563 °C (decomposes)[3] |

| Solubility | Decomposes in water; soluble in ammonia[1] |

Synthesis of this compound (B₂S₃)

Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols for three common methods.

Synthesis from Boron and Sulfur Vapor

This method, first reported by Jöns Jakob Berzelius in 1824, involves the direct reaction of amorphous boron with sulfur vapor at high temperatures.[1][3]

Experimental Protocol:

-

Reactants: Amorphous boron powder and elemental sulfur.

-

Apparatus: A quartz tube furnace, a combustion boat, and a system for passing an inert gas (e.g., argon or nitrogen).

-

Procedure:

-

Place the amorphous boron powder in a combustion boat and insert it into the center of the quartz tube furnace.

-

Place elemental sulfur at the upstream end of the quartz tube, just outside the heated zone.

-

Purge the system with an inert gas to remove air and moisture.

-

Heat the furnace to a temperature of 600-900 °C.

-

Gently heat the sulfur to create sulfur vapor, which is then carried over the heated boron by the inert gas stream.

-

The reaction between boron and sulfur vapor produces this compound, which deposits in the cooler downstream section of the tube.

-

-

Purification: The crude this compound can be purified by sublimation under vacuum at approximately 250 °C.[7]

Synthesis from Boron and Hydrogen Sulfide

This method was developed by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville in 1858.[1][3]

Experimental Protocol:

-

Reactants: Amorphous boron powder and dry hydrogen sulfide gas.

-

Apparatus: A tube furnace, a reaction tube (e.g., porcelain or quartz), and a source of dry hydrogen sulfide gas.

-

Procedure:

-

Place the amorphous boron powder in the reaction tube and position it within the furnace.

-

Heat the furnace to a temperature of at least 400 °C.

-

Pass a stream of dry hydrogen sulfide gas over the heated boron.

-

The reaction produces this compound and hydrogen gas.

-

-

Purification: The product can be purified by sublimation as described in the previous method.

Synthesis from Metal Borides and Hydrogen Sulfide

This method involves the reaction of a metal boride, such as iron boride or manganese boride, with hydrogen sulfide at elevated temperatures.[1][3]

Experimental Protocol:

-

Reactants: Finely powdered iron boride (FeB) or manganese boride and dry hydrogen sulfide gas.

-

Apparatus: A tube furnace, a reaction tube, and a source of dry hydrogen sulfide gas.

-

Procedure:

-

Place the finely powdered metal boride in the reaction tube within the furnace.

-

Heat the furnace to approximately 300 °C.

-

Pass a stream of dry hydrogen sulfide gas over the heated metal boride.

-

The reaction yields this compound, the corresponding metal sulfide, and hydrogen gas.

-

-

Purification: The this compound can be separated from the metal sulfide and purified by sublimation.

Applications in Organic Synthesis: Thionation of Ketones

This compound is a powerful reagent for the thionation of carbonyl compounds, converting ketones into their corresponding thioketones.[1][3] This reaction is valuable in the synthesis of various organosulfur compounds.

Experimental Protocol for the Thionation of Benzophenone (B1666685):

-

Reactants: Benzophenone ((C₆H₅)₂C=O) and this compound (B₂S₃).

-

Solvent: Anhydrous solvent such as toluene (B28343) or xylene.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).

-

Procedure:

-

In a round-bottom flask, dissolve benzophenone in the anhydrous solvent.

-

Add an excess of this compound to the solution. An excess of B₂S₃ is used to drive the reaction to completion.[1]

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to decompose the excess B₂S₃ and the boron oxide byproduct. Caution: This will release hydrogen sulfide (H₂S), a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.

-

-

Work-up and Purification:

-

Separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

The crude thioketone can be purified by column chromatography on silica (B1680970) gel.

-

Below is a diagram illustrating the experimental workflow for the thionation of a ketone using this compound.

Caption: Experimental workflow for the thionation of a ketone using this compound.

Safety and Handling

This compound is a moisture-sensitive and reactive compound that requires careful handling.

-

Handling: All manipulations should be carried out under an inert and anhydrous atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition.[3] Avoid contact with skin and eyes.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[8]

-